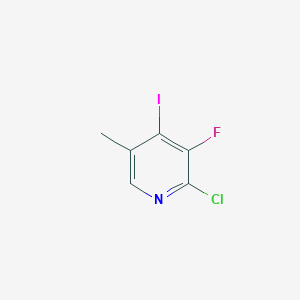

2-Chloro-3-fluoro-4-iodo-5-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4ClFIN |

|---|---|

Molecular Weight |

271.46 g/mol |

IUPAC Name |

2-chloro-3-fluoro-4-iodo-5-methylpyridine |

InChI |

InChI=1S/C6H4ClFIN/c1-3-2-10-6(7)4(8)5(3)9/h2H,1H3 |

InChI Key |

SINWDAIFSZOZMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1I)F)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Chloro 3 Fluoro 4 Iodo 5 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction class for pyridines, which are more reactive towards nucleophiles than their benzene (B151609) analogues. wikipedia.orgyoutube.com The presence of the ring nitrogen atom withdraws electron density, facilitating the attack of nucleophiles, particularly at positions ortho (C2, C6) and para (C4) to the nitrogen. wikipedia.orgstackexchange.com

Mechanism of SNAr on Polyhalogenated Pyridines

The generally accepted mechanism for SNAr reactions on pyridines is a two-step addition-elimination process. youtube.comnih.gov

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group (a halogen in this case). libretexts.org This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The aromaticity of the pyridine (B92270) ring is temporarily broken in this intermediate. libretexts.org

Leaving Group Elimination: The aromaticity of the ring is restored in the second step through the expulsion of the leaving group, typically a halide ion. libretexts.org

For pyridines, the stability of the Meisenheimer intermediate is crucial. When the nucleophilic attack occurs at the C2 (ortho) or C4 (para) position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. youtube.comstackexchange.com This delocalization provides significant stabilization for the intermediate, making these positions highly activated for SNAr reactions. stackexchange.comuci.edu Attack at the C3 or C5 (meta) positions does not allow for this resonance stabilization onto the nitrogen, and thus, these positions are significantly less reactive. youtube.com While the two-step mechanism is most common, some SNAr reactions on electron-deficient heterocycles have been proposed to proceed through a concerted (cSNAr) mechanism, where bond formation and bond-breaking occur in a single step. nih.govresearchgate.net

Selective Reactivity of Halogen Atoms (Cl, F, I) on the Pyridine Ring

The selectivity of SNAr reactions on 2-chloro-3-fluoro-4-iodo-5-methylpyridine is dictated by the relative ability of the halogen atoms to act as leaving groups. This reactivity is not straightforward and depends heavily on the specific reaction conditions and the nature of the nucleophile. Two main factors are at play: the electronegativity of the halogen, which influences the electrophilicity of the carbon it is attached to, and the strength of the carbon-halogen bond, which affects its ability to be cleaved.

In many SNAr reactions on activated aryl systems, the reactivity order of the halogens as leaving groups is F > Cl > Br > I. researchgate.net This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the initial, rate-determining nucleophilic attack. sci-hub.se This trend is often observed with "hard," charge-localized nucleophiles like alkoxides. sci-hub.se

Conversely, when the second step (elimination of the halide) is rate-determining, the leaving group ability is governed by the C-X bond strength and the stability of the resulting halide ion. In these cases, the reactivity order is typically I > Br > Cl > F, as the C-I bond is the weakest and iodide is the best leaving group among the halides. sci-hub.se This behavior is often seen with "soft," more polarizable nucleophiles, such as thiolates. sci-hub.se Therefore, the specific halogen that is substituted on the this compound ring can be controlled by the choice of nucleophile and reaction conditions.

| Rate-Determining Step | Typical Nucleophile | Reactivity Order | Rationale |

|---|---|---|---|

| Nucleophilic Attack (Step 1) | "Hard" Nucleophiles (e.g., RO⁻, R₂NH) | F > Cl > Br > I | High electronegativity of fluorine makes the attached carbon more electrophilic. sci-hub.se |

| Leaving Group Expulsion (Step 2) | "Soft" Nucleophiles (e.g., RS⁻) | I > Br > Cl > F | Based on C-X bond strength (C-I is weakest) and leaving group stability (I⁻ is most stable). sci-hub.se |

Influence of Remote Substituents on SNAr Site Selectivity

The site of nucleophilic attack on this compound is influenced by the electronic effects of all substituents on the ring.

Ring Nitrogen: As the most powerful electron-withdrawing feature, the nitrogen atom strongly activates the ortho (C2) and para (C4) positions towards nucleophilic attack. stackexchange.com

Halogen Substituents: The chlorine at C2 and the iodine at C4 are located at the most activated positions. The fluorine at C3 also has a strong electron-withdrawing inductive effect, which further increases the electrophilicity of the entire ring, particularly the adjacent C2 and C4 positions.

Methyl Group: The methyl group at the C5 position is an electron-donating group. It slightly deactivates the ring towards nucleophilic attack through its inductive and hyperconjugation effects. However, its influence is generally weaker than the powerful activating effects of the ring nitrogen and the other halogen substituents.

Given these factors, SNAr reactions are most likely to occur at either the C2 or C4 positions. The choice between these two sites will depend on the specific reactivity of the chlorine versus the iodine atom under the chosen reaction conditions, as detailed in the previous section.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds, and they represent a major pathway for the functionalization of this compound. The significant differences in the reactivity of the C-I and C-Cl bonds are central to achieving selective transformations.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for derivatizing aryl halides. The general catalytic cycle for reactions like the Suzuki-Miyaura and Negishi couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) species. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organozinc compound in Negishi coupling) is transferred to the palladium(II) center, displacing the halide. libretexts.orgnih.gov

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The reactivity of aryl halides in the crucial oxidative addition step follows the general trend: I > Br > OTf > Cl > F. libretexts.org The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it much more reactive towards oxidative addition by palladium(0).

For this compound, this reactivity difference allows for highly selective cross-coupling reactions at the C4 position. By using standard palladium catalysts and ligands, one can selectively replace the iodine atom via Suzuki-Miyaura, Negishi, or other similar coupling reactions, leaving the chlorine atom at the C2 position untouched for potential subsequent transformations. libretexts.orgnih.gov

| Reaction | Coupling Partner | Palladium Source (Precatalyst) | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Phosphine (B1218219) ligands (e.g., PPh₃, S-Phos) | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, DMF, Water mixtures |

| Negishi | Organozinc compound (R-ZnX) | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Phosphine ligands (e.g., PPh₃, dppf) | Not always required | THF, DMF, Dioxane |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds, and have seen a modern resurgence with the development of improved catalytic systems. acs.org These reactions are particularly useful for coupling aryl halides with amines, alcohols, and thiols.

Similar to palladium-catalyzed reactions, the reactivity of the carbon-halogen bond in copper-mediated couplings is highly dependent on the halogen. The C-I bond is generally the most reactive, making the C4 position of this compound the primary site for selective functionalization. rsc.org Copper-catalyzed systems can be used to introduce a wide variety of nucleophiles, such as primary and secondary amines, amides, and heterocycles, at the C4 position. rsc.orgmdpi.com The use of specific ligands can dramatically improve the efficiency and substrate scope of these reactions, allowing them to proceed under milder conditions than traditional Ullmann couplings. acs.org

Chemoselective Coupling Based on Halogen Identity (Iodine > Bromine > Chlorine)

The reactivity of halogens in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a cornerstone of modern organic synthesis, enabling the selective formation of carbon-carbon bonds. In the context of polyhalogenated pyridines like this compound, the identity of the halogen atom dictates the site of reactivity, generally following the established trend of I > Br > Cl >> F. yonedalabs.comrsc.org This hierarchy is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds, where the C-I bond is the weakest and most susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. rsc.org

The significant difference in reactivity allows for highly chemoselective transformations. For instance, in a molecule containing both iodine and chlorine, the iodine atom will preferentially undergo coupling reactions. This principle is demonstrated in the selective Suzuki-Miyaura coupling of 5-bromo-2-chloropyridine (B1630664) at the C5 position (bromine) and 2-bromo-3-iodopyridine (B1280457) at the C3 position (iodine). rsc.org Similarly, for 2-chloro-3,4-diiodopyridine, the reaction sequence is highly selective, first occurring at the C4-iodo group, then at the C3-iodo group, and finally at the C2-chloro group. rsc.org

The fluoro substituent at the C3 position is the least reactive among the halogens in such coupling reactions due to the exceptional strength of the C-F bond. reddit.com Consequently, for this compound, a palladium-catalyzed cross-coupling reaction would be expected to occur exclusively at the C4 position, leaving the chloro and fluoro substituents intact. This selective reactivity allows for the stepwise functionalization of the pyridine ring, where the iodo group serves as a versatile handle for initial modification, followed by potential subsequent reactions at the less reactive chloro position under more forcing conditions.

Table 1: Relative Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Position in Compound | Relative Reactivity | Rationale |

| Iodine | C4 | Highest | Weakest C-X bond, lowest bond dissociation energy |

| Chlorine | C2 | Moderate | Stronger C-X bond compared to iodine |

| Fluorine | C3 | Lowest | Strongest C-X bond, highest bond dissociation energy |

Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful and widely utilized method for the preparation of organometallic reagents, which are key intermediates in the synthesis of complex organic molecules. This process involves the replacement of a halogen atom in an organic halide with a metal, typically lithium or magnesium. The rate of this exchange is highly dependent on the nature of the halogen, following the general trend I > Br > Cl. wikipedia.org

Lithium-Halogen Exchange on Halopyridines

Lithium-halogen exchange is a rapid and often kinetically controlled process. wikipedia.org When a polyhalogenated pyridine is treated with an organolithium reagent, such as n-butyllithium or t-butyllithium, the exchange occurs preferentially at the most reactive halogen. For this compound, the iodine at the C4 position would undergo facile exchange to generate the corresponding 4-lithiopyridine (B8661376) derivative. The chloro and fluoro substituents would remain untouched under typical reaction conditions due to the significantly stronger C-Cl and C-F bonds. reddit.com This high degree of chemoselectivity allows for the regioselective formation of a nucleophilic center on the pyridine ring, which can then be trapped with various electrophiles.

The presence of the nitrogen atom in the pyridine ring can influence the rate and regioselectivity of the exchange, as can the presence of other substituents. However, the inherent reactivity difference between the halogens is the dominant factor.

Magnesiation and Trapping with Electrophiles

Similar to lithium-halogen exchange, magnesiation via halogen-metal exchange provides access to valuable Grignard reagents. The exchange can be effected using reagents like isopropylmagnesium chloride or by employing mixed lithium-magnesium species. The reactivity trend for magnesiation also follows I > Br > Cl. Therefore, for this compound, selective bromine-magnesium exchange at the C4 position would be the expected outcome.

Recent advancements have shown that even challenging substrates, such as fluorinated pyridines, can undergo magnesiation, although this often requires specialized reagents like magnesium-bis-diisopropylamide (MBDA) and may proceed via deprotonation rather than halogen exchange, depending on the substrate and reaction conditions. nih.govresearchgate.netuni-muenchen.de However, in the presence of a much more reactive iodo substituent, halogen-metal exchange at the C-I bond would be the overwhelmingly favored pathway. The resulting magnesiated pyridine can then be reacted with a wide array of electrophiles to introduce new functional groups.

Mechanistic Insights into Metal-Halogen Exchange

Two primary mechanisms have been proposed for the lithium-halogen exchange reaction. The first is a nucleophilic pathway that proceeds through the formation of a reversible "ate-complex" intermediate. wikipedia.orgpku.edu.cn In this mechanism, the carbanion of the organolithium reagent attacks the halogen atom on the pyridine ring. The second proposed mechanism involves a single electron transfer (SET) process, leading to the formation of radical intermediates. wikipedia.org The operative mechanism can depend on the specific reactants, solvents, and reaction conditions.

The stability of the resulting carbanionic intermediate also plays a role in the rate of exchange, with intermediates having greater s-character (sp > sp2 > sp3) being more stable and forming more rapidly. wikipedia.org For this compound, the exchange at the sp2-hybridized carbon of the pyridine ring is a facile process. The high electronegativity of the fluorine atom and the inductive effect of the chlorine atom can influence the electron density of the ring and potentially affect the stability of the organometallic intermediate.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. However, the pyridine ring is significantly less reactive towards electrophiles than benzene. youtube.comyoutube.comyoutube.com This deactivation is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring system. youtube.comyoutube.com Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atom is protonated, further deactivating the ring. rsc.org

Challenges and Activated Systems for EAS

For a polysubstituted pyridine such as this compound, the challenges for EAS are even more pronounced. The presence of three electron-withdrawing halogen substituents (fluoro, chloro, and iodo) further deactivates the pyridine ring towards electrophilic attack. The inductive effects of these halogens significantly reduce the nucleophilicity of the ring carbons.

To overcome the inherent low reactivity of the pyridine ring in EAS, one common strategy is the formation of the corresponding pyridine N-oxide. The N-oxide group is an activating group that increases the electron density of the ring, particularly at the ortho and para positions, making EAS more feasible. Following the substitution reaction, the N-oxide can be removed by reduction. However, the presence of multiple deactivating halogen substituents would still present a significant challenge even for the N-oxide derivative. Alternative strategies for functionalization, such as those involving halogen-metal exchange or cross-coupling reactions, are generally more practical and regioselective for highly substituted and electron-deficient pyridines.

Table 2: Summary of Reactivity for this compound

| Reaction Type | Expected Site of Reactivity | Rationale |

| Chemoselective Coupling | C4 (Iodo) | Lowest C-X bond dissociation energy |

| Lithium-Halogen Exchange | C4 (Iodo) | Highest rate of exchange for iodine |

| Magnesiation | C4 (Iodo) | Preferential exchange at the most reactive halogen |

| Electrophilic Aromatic Substitution | Highly Unlikely | Severe deactivation from nitrogen and halogens |

Regioselective EAS on Substituted Pyridines

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally sluggish compared to benzene due to the electron-withdrawing nature of the ring nitrogen, which deactivates the carbocation intermediate (sigma complex). youtube.comquora.comyoutube.com Reactions typically require harsh conditions and substitution occurs preferentially at the C3 and C5 positions (meta to the nitrogen), as attack at C2, C4, or C6 results in a particularly unstable resonance structure where the positive charge resides on the electronegative nitrogen atom. quora.comquimicaorganica.org

The directing effects of the substituents can be summarized as follows:

Nitrogen Atom: Strongly deactivating and meta-directing (directs to C3 and C5). quora.com

Halogens (F, Cl, I): These are deactivating due to their strong negative inductive effect (-I), but ortho, para-directing due to a positive resonance effect (+R) where their lone pairs can donate electron density to the ring. libretexts.org

Methyl Group (-CH₃): This is a weakly activating group that is ortho, para-directing through an inductive effect and hyperconjugation. libretexts.org

To determine the regioselectivity for an incoming electrophile, we must consider the influence of these groups on the only available position, C6.

The C2-Chloro group is para to C6.

The C3-Fluoro group is meta to C6.

The C4-Iodo group is ortho to C6.

The C5-Methyl group is ortho to C6.

The methyl group at C5 and the iodo group at C4 will direct an incoming electrophile to the C6 position (an ortho position relative to them). Conversely, the chloro group at C2 also directs para to its position, which is C6. The fluoro group at C3 has a minimal directing effect on C6 as it is in a meta position. The pyridine nitrogen deactivates the entire ring, but especially the ortho (C2, C6) and para (C4) positions.

Despite the deactivating influence of the nitrogen, the cumulative ortho, para-directing effects of the C2-chloro, C4-iodo, and C5-methyl groups converge on the C6 position, making it the only possible site for electrophilic substitution. However, the combined deactivating effects of the halogens and the pyridine ring itself mean that forcing conditions would likely be required for such a reaction to proceed.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Preference |

|---|---|---|---|---|---|

| Nitrogen | 1 | -I (Strong) | -R (Strong) | Strongly Deactivating | Meta (C3, C5) |

| -Cl | 2 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

| -F | 3 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

| -I | 4 | -I (Weak) | +R (Weak) | Deactivating | Ortho, Para |

| -CH₃ | 5 | +I (Weak) | Hyperconjugation | Activating | Ortho, Para |

Functionalization of the Methyl Group (Side Chain Reactivity)

The methyl group at the C5 position exhibits reactivity characteristic of alkyl groups attached to electron-deficient aromatic rings. pearson.com This reactivity is primarily centered on the acidity of its α-hydrogens.

The hydrogens of the methyl group on this compound are more acidic than those of a typical alkane. This increased acidity is due to the electron-withdrawing nature of the substituted pyridine ring, which stabilizes the resulting carbanion (conjugate base) formed upon deprotonation. pearson.com The negative charge on the benzylic-type carbon can be delocalized into the π-system of the pyridine ring.

Deprotonation can be achieved using a strong base, such as lithium diisopropylamide (LDA), sodium amide (NaNH₂), or organolithium reagents (e.g., n-butyllithium). researchgate.netresearchgate.net The choice of base is critical to avoid competing nucleophilic attack on the electron-deficient pyridine ring itself. nih.gov The formation of the stabilized carbanion is a key step that allows for subsequent functionalization reactions.

Once deprotonated, the resulting nucleophilic carbanion can react with various electrophiles. Furthermore, the methyl group can undergo oxidation and radical halogenation reactions.

Alkylation and Acylation: The carbanion generated by deprotonation can react with alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride) in C-C bond-forming reactions to introduce new functional groups. acs.org

Condensation Reactions: The nucleophilic carbanion can participate in condensation reactions with aldehydes and ketones, similar to an aldol (B89426) reaction, to form β-hydroxyalkyl pyridine derivatives.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid, provided at least one benzylic hydrogen is present. libretexts.orglibretexts.org This would yield 2-chloro-3-fluoro-4-iodo-pyridine-5-carboxylic acid.

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator), the methyl group can be halogenated to form a halomethylpyridine derivative. This reaction proceeds via a stabilized benzylic-type radical intermediate. libretexts.org

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| Deprotonation | LDA, n-BuLi, NaNH₂ | Pyridyl-methyl carbanion |

| Alkylation | R-X (e.g., CH₃I) | Ethylpyridine derivative |

| Condensation | RCHO, R₂CO | β-Hydroxyalkylpyridine derivative |

| Oxidation | KMnO₄, CrO₃/H₂SO₄ | Pyridine-5-carboxylic acid derivative |

| Radical Halogenation | NBS, light/initiator | 5-(Bromomethyl)pyridine derivative |

Rearrangement Reactions and Tautomerism in Related Pyridines

While this compound itself does not possess the common functional groups (like -OH or -NH₂) that lead to significant tautomerism, these phenomena are fundamentally important in the chemistry of related pyridine derivatives.

Tautomerism is the equilibrium between two readily interconvertible constitutional isomers, most often differing in the position of a hydrogen atom and a double bond. A classic example in pyridine chemistry is the equilibrium between 2-hydroxypyridine (B17775) and its tautomer, 2-pyridone. chemtube3d.comnih.gov Experimental and theoretical studies show that the position of this equilibrium is highly sensitive to the solvent. wayne.eduwuxibiology.com In the gas phase, the aromatic 2-hydroxypyridine form is slightly favored, but in polar solvents and the solid state, the 2-pyridone form, which benefits from amide-like resonance and strong intermolecular hydrogen bonding, predominates. nih.govsemanticscholar.org Similarly, 4-hydroxypyridine (B47283) exists in equilibrium with 4-pyridone. chemtube3d.com

Rearrangement reactions can also occur in pyridine systems, often under specific conditions or with particular substrates.

Boekelheide Reaction: This reaction involves the treatment of pyridine N-oxides with acylating agents like acetic anhydride, which can lead to rearrangement products. youtube.comacs.org For instance, the reaction can result in the formation of 2-acetoxymethylpyridines.

Ciamician–Dennstedt Rearrangement: This is a ring-expansion reaction where a pyrrole (B145914) ring reacts with a dihalocarbene to rearrange into a 3-halopyridine. youtube.comwikipedia.org This illustrates how different heterocyclic systems can be interconverted.

Metal-Mediated Tautomerization: Transition metals can mediate the tautomerization of a pyridine to a pyridylidene (a carbene form), demonstrating a less common form of tautomerism that involves the C-H bond at the C2 position. researchgate.net

These examples of tautomerism and rearrangement highlight the diverse reactivity patterns available to the pyridine scaffold, which are influenced by substitution and reaction conditions.

Advanced Spectroscopic and Structural Analysis of 2 Chloro 3 Fluoro 4 Iodo 5 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Connectivity and Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Chloro-3-fluoro-4-iodo-5-methylpyridine. A combination of one-dimensional (¹H, ¹³C, ¹⁹F, ¹⁵N) and multi-dimensional NMR experiments would be required to assign all atomic connectivities and probe the electronic environment of the substituted pyridine (B92270) ring.

For a molecule like this compound, which has a limited number of protons, multi-dimensional NMR techniques are crucial for confirming the substitution pattern and assigning the carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the single aromatic proton (H-6) and the methyl protons (-CH₃). While not extensive in this particular molecule, it would confirm the proximity of these two groups.

TOCSY (Total Correlation Spectroscopy): In this case, TOCSY would provide similar information to COSY, showing the correlation within the isolated spin system of the methyl group and the H-6 proton.

HSQC (Heteronuclear Single Quantum Coherence): This is a key experiment for assigning the carbon atoms directly bonded to protons. It would show a direct correlation between the H-6 signal and the C-6 carbon signal, and between the methyl proton signals and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the complete carbon skeleton by identifying longer-range (2-3 bond) correlations. For instance, the H-6 proton would be expected to show correlations to C-2, C-4, and C-5. The methyl protons would likely show correlations to C-5, C-4, and C-6. These correlations are instrumental in confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments probe through-space proximity of nuclei. A NOESY or ROESY spectrum would be expected to show a correlation between the methyl protons and the H-6 proton, confirming their spatial closeness on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted chemical shifts (in ppm) are relative to TMS, based on additive substituent effects from pyridine (C₂/C₆: 150 ppm; C₃/C₅: 124 ppm; C₄: 136 ppm).

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations from ¹H |

| 2 | - | ~152 | - |

| 3 | - | ~155 (d, ¹JCF ≈ 240 Hz) | - |

| 4 | - | ~100 | - |

| 5 | - | ~135 | - |

| 6 | ~8.2 | ~148 | C-2, C-4, C-5 |

| -CH₃ | ~2.5 | ~18 | C-4, C-5, C-6 |

NMR spectroscopy of heteroatoms like fluorine and nitrogen provides direct insight into the electronic structure of the molecule.

¹⁹F NMR: With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a powerful tool. alfa-chemistry.com For this compound, a single resonance would be observed for the fluorine atom at the C-3 position. The chemical shift of this fluorine is highly sensitive to the electronic effects of the other substituents on the ring. alfa-chemistry.com The presence of the electron-withdrawing chlorine and iodine atoms, as well as the pyridine nitrogen, would influence its chemical shift, likely placing it in the typical range for fluoroaromatic compounds. wikipedia.org

Table 2: Predicted ¹⁹F and ¹⁵N NMR Chemical Shift Ranges for this compound Predicted chemical shifts are based on typical ranges for substituted pyridines.

| Nucleus | Predicted Chemical Shift Range (ppm) | Reference Standard |

| ¹⁹F | -110 to -140 | CFCl₃ |

| ¹⁵N | -50 to -100 | CH₃NO₂ |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction would provide the definitive solid-state structure of this compound, offering precise information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

The pyridine ring is expected to be essentially planar. X-ray analysis would precisely determine the positions of the substituents and reveal any minor deviations from planarity. The bond lengths and angles within the pyridine ring would be influenced by the electronic nature of the substituents. For instance, the C-Cl, C-F, and C-I bond lengths can be compared to standard values to assess the degree of electronic perturbation. Internal angles of the pyridine ring may also deviate from the ideal 120° for sp² hybridized carbons due to steric and electronic effects of the bulky and electronegative substituents.

Table 3: Expected Bond Lengths in this compound Compared to Standard Values

| Bond | Expected Length (Å) | Standard Length (Å) |

| C-Cl | ~1.72 | 1.74 (Aryl-Cl) |

| C-F | ~1.35 | 1.36 (Aryl-F) |

| C-I | ~2.08 | 2.10 (Aryl-I) |

| C-N (avg) | ~1.34 | 1.35 (in Pyridine) |

| C-C (avg) | ~1.39 | 1.39 (in Pyridine) |

The presence of an iodine atom at the C-4 position makes this compound a prime candidate for forming halogen bonds in the solid state. acs.org The iodine atom, being large and polarizable, can act as a halogen bond donor, interacting with an electron-rich site on an adjacent molecule, such as the pyridine nitrogen atom (C−I···N). acs.orgju.edu.jo This type of interaction is a strong directional force in crystal engineering. rsc.org

Other potential non-covalent interactions that could be observed include:

π-π Stacking: The electron-deficient pyridine rings could stack in an offset fashion to minimize repulsion and maximize attractive forces.

C-H···F/N Interactions: Weak hydrogen bonds involving the methyl or aromatic protons and the fluorine or nitrogen atoms of neighboring molecules could further stabilize the crystal lattice.

The detailed analysis of these interactions would provide a comprehensive understanding of the supramolecular assembly of the compound in the solid state.

Advanced Spectroscopic Probes for Electronic Structure

Beyond standard NMR and X-ray diffraction, other advanced spectroscopic techniques, often coupled with computational chemistry, can provide deeper insights into the electronic structure of this compound. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would reveal the electronic transitions (e.g., π → π*) within the aromatic system. The position and intensity of the absorption maxima would be influenced by the halogen substituents, which can affect the energies of the molecular orbitals.

X-ray Photoelectron Spectroscopy (XPS): XPS could be used to probe the core-level binding energies of the C, N, Cl, F, and I atoms. These binding energies are sensitive to the local chemical and electronic environment, providing experimental validation of the charge distribution within the molecule.

Computational Modeling: Density Functional Theory (DFT) and other ab initio methods are powerful tools for predicting and rationalizing spectroscopic properties. nih.gov Calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transition energies, providing a theoretical framework to support and interpret experimental data. fortunejournals.com These computational studies can also map the electrostatic potential surface of the molecule, visually identifying the electron-rich (nitrogen lone pair) and electron-poor (σ-hole on iodine) regions that are key to its intermolecular interactions.

UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions

This analysis would identify the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the molecule, such as π→π* and n→π* transitions characteristic of the pyridine ring. Solvatochromic effects, or the shift in λmax with solvent polarity, would provide insight into the nature of the electronic ground and excited states. Emission spectroscopy would reveal the fluorescence or phosphorescence properties of the compound upon excitation. Without experimental or calculated spectra, a data table for these properties cannot be constructed.

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Signatures and Vibrational Modes

FT-IR and Raman spectroscopy are used to identify the vibrational modes of the molecule's functional groups. A detailed analysis would assign specific peaks from the spectra to vibrations such as C-H stretching and bending of the methyl group and pyridine ring, C-F, C-Cl, and C-I stretching, and the characteristic ring breathing modes of the pyridine core. mdpi.commdpi.combiosynth.com Computational chemistry is often used to calculate these vibrational frequencies and compare them to experimental values to confirm assignments. researchgate.net A data table of vibrational modes would typically be presented as follows, but cannot be populated for the target compound.

Hypothetical Data Table: Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Method |

|---|---|---|

| Data not available | C-H stretch (methyl) | FT-IR/Raman |

| Data not available | Pyridine ring stretch | FT-IR/Raman |

| Data not available | C-Cl stretch | FT-IR/Raman |

| Data not available | C-F stretch | FT-IR/Raman |

Circular Dichroism (CD) for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since this compound is not chiral, CD spectroscopy would not be applicable unless it were derivatized or complexed with a chiral entity. There is no information in the literature regarding chiral derivatives of this compound.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data, the requested article with detailed findings cannot be generated. To provide such an analysis would require either performing novel experimental measurements or conducting new theoretical calculations, both of which are beyond the scope of this response.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT is a popular method for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules. For a molecule like 2-chloro-3-fluoro-4-iodo-5-methylpyridine, DFT calculations, typically using a functional like B3LYP in combination with a suitable basis set (e.g., 6-311++G(d,p) or LANL2DZ for the iodine atom), would provide a detailed understanding of its three-dimensional structure and electron distribution. These calculations are fundamental for predicting the molecule's reactivity and spectroscopic behavior.

Orbital Analysis (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular properties.

A smaller HOMO-LUMO gap implies that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For halogenated pyridines, the distribution and energies of these orbitals are heavily influenced by the electronegativity and position of the halogen substituents. In a hypothetical DFT study of this compound, one would expect the HOMO and LUMO to be distributed across the pyridine (B92270) ring and the halogen atoms, with the precise localization influencing the molecule's reactivity towards electrophiles and nucleophiles.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies Note: The following data is illustrative and not based on actual experimental or computational results for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The different colors on the MEP map indicate the regions of varying electrostatic potential.

Red regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., lone pairs of the nitrogen atom and halogens). These are the most likely sites for electrophilic attack.

Blue regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms of the methyl group and the pyridine ring). These are the most likely sites for nucleophilic attack.

Green regions: Indicate neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom and the halogen substituents, with the iodine atom being a prominent site for interactions due to its polarizability. The hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential.

Atomic Charge Distributions and Reactivity Descriptors

The distribution of atomic charges within a molecule provides insight into its electronic structure and is a key factor in determining its reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these charges. These analyses would quantify the electron-withdrawing or electron-donating effects of the various substituents on the pyridine ring.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Interactive Data Table: Hypothetical Reactivity Descriptors Note: The following data is illustrative and not based on actual experimental or computational results for this compound.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For a polysubstituted pyridine like this compound, computational studies can predict the most favorable reaction pathways for various transformations.

Elucidation of Nucleophilic and Electrophilic Attack Pathways

By mapping the potential energy surface, computational methods can identify the preferred sites for nucleophilic and electrophilic attack, corroborating the predictions from MEP maps and atomic charge distributions. For nucleophilic aromatic substitution (SNAAr), calculations can determine the relative ease of displacement of the different halogen substituents. Generally, the ease of displacement in SNAAr reactions on pyridine rings is influenced by the nature of the halogen and its position relative to the nitrogen atom and other activating/deactivating groups. The iodine atom, being the most polarizable and having the weakest carbon-halogen bond, is often a primary site for such reactions.

Energetics and Kinetics of Halogen Exchange and Cross-Coupling Reactions

Computational studies can provide detailed energetic profiles for reactions such as halogen exchange and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Hiyama). These profiles include the calculation of activation energies and reaction enthalpies, which are crucial for understanding the reaction kinetics and thermodynamics.

For this compound, DFT calculations could be used to model the oxidative addition, transmetalation, and reductive elimination steps in a cross-coupling cycle. Such studies would reveal the relative reactivity of the C-Cl, C-F, and C-I bonds towards the metal catalyst. It is generally expected that the C-I bond would be the most reactive in oxidative addition, followed by the C-Cl bond, with the C-F bond being the least reactive. These computational insights are invaluable for designing synthetic strategies and optimizing reaction conditions.

Applications As a Synthetic Building Block and Advanced Chemical Intermediate

Role in the Construction of Complex Heterocyclic Systems

The strategic placement of reactive sites on the pyridine (B92270) core positions this compound as a key starting material for the synthesis of elaborate heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. chemimpex.comnih.gov

The primary utility of 2-chloro-3-fluoro-4-iodo-5-methylpyridine lies in its capacity to undergo selective and sequential functionalization. The three different halogen atoms exhibit distinct reactivities, enabling chemists to perform a series of transformations with high regioselectivity. This hierarchical reactivity is paramount for creating poly-substituted pyridines in a controlled manner.

The iodine atom at the C4 position is the most labile and is readily displaced or utilized in cross-coupling reactions. Following functionalization at C4, the chlorine atom at the C2 position can be targeted. The fluorine atom at C3 is the most resistant to substitution, often remaining in the final molecule to modulate its physicochemical properties, such as basicity and lipophilicity. This stepwise approach is a powerful tool for building molecular complexity from a single, well-defined precursor.

This compound is an ideal scaffold for assembling pyridine-fused ring systems. nih.govresearchgate.net By introducing appropriate functionalities through sequential reactions at the halogen positions, intramolecular cyclization can be triggered to form bicyclic and polycyclic heteroaromatic systems. For example, a Sonogashira coupling at the C4-iodo position could introduce an alkyne, which could then be made to react with a nucleophile introduced at the C2-chloro position, leading to the formation of a new fused ring. This strategy provides a direct route to novel heterocyclic frameworks that are of significant interest in drug discovery. nih.govrsc.org

Strategic Use in Diverse Synthetic Routes

The distinct electronic nature of the substituents on this compound allows for its strategic deployment in a multitude of synthetic plans.

The key strategic feature of this molecule is the presence of iodo, chloro, and fluoro groups on the same aromatic ring. This arrangement allows for a sequence of chemoselective reactions. The carbon-iodine bond is the weakest and most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). The carbon-chlorine bond is stronger and typically requires more forcing conditions or different catalyst systems to react. The carbon-fluorine bond is the strongest and is generally inert to these conditions, though it can participate in nucleophilic aromatic substitution (SNAr), especially when activated. nih.gov This predictable reactivity hierarchy is fundamental to its utility. rsc.org

Table 1: Differential Reactivity of Halogen Substituents

| Position | Halogen | Relative Reactivity in Pd-catalyzed Cross-Coupling | Typical Synthetic Transformations |

|---|---|---|---|

| C4 | Iodine | High | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig Amination |

| C2 | Chlorine | Medium | Suzuki, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution (SNAr) |

The methyl group at the C5 position offers an additional site for synthetic elaboration. While often considered less reactive than the halogenated positions, it can be functionalized to introduce further diversity. biu.ac.il Methods for the functionalization of methyl groups on pyridine rings are well-established and include:

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or hydroxymethyl group, which can then participate in a wide range of subsequent reactions.

Halogenation: Free-radical halogenation can convert the methyl group into a halomethyl group (e.g., -CH2Br or -CCl3), creating a reactive electrophilic site for nucleophilic substitution. epo.orgnih.gov

Deprotonation: Although challenging due to the electron-deficient nature of the pyridine ring, deprotonation with a strong base can generate a nucleophilic species for reaction with electrophiles.

Contribution to Methodological Advancements in Heterocyclic Chemistry

The availability of complex and selectively functionalized building blocks like this compound has spurred significant progress in synthetic methodology. nih.govrsc.org The challenges associated with achieving high selectivity in the functionalization of polyhalogenated heterocycles have driven the development of new and more sophisticated catalytic systems. nih.govrsc.org

For instance, the need to selectively couple at the C-Cl bond in the presence of a C-F bond has led to the design of specific phosphine (B1218219) ligands for palladium catalysts that favor the oxidative addition to the C-Cl bond. Similarly, the study of SNAr reactions on such substrates has deepened the understanding of electronic and steric effects in nucleophilic substitution on electron-deficient rings. nih.gov Therefore, this compound not only serves as a building block for target molecules but also as a platform for advancing the frontiers of heterocyclic chemistry and reaction development. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Development of Novel Bond-Forming Reactions

The inherent reactivity of the carbon-halogen bonds in this compound makes it an ideal substrate for a variety of cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I, C-Cl, and C-F bonds is the cornerstone of its utility in developing novel synthetic methodologies.

It is a well-established principle in palladium-catalyzed cross-coupling reactions that the reactivity of carbon-halogen bonds follows the trend C-I > C-Br > C-Cl > C-F. wikipedia.org This predictable reactivity hierarchy allows for the selective functionalization of the C4 position, which bears the iodo substituent. This high reactivity of the C-I bond enables its participation in a wide array of coupling reactions under conditions that leave the other halogen substituents intact.

Table 1: Potential Cross-Coupling Reactions at the C4-Position of this compound

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Catalyst System |

| Suzuki-Miyaura | Organoboron Reagents | C-C | Pd(PPh₃)₄, K₂CO₃ |

| Stille | Organotin Reagents | C-C | Pd(PPh₃)₄, CuI |

| Sonogashira | Terminal Alkynes | C-C (sp) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Heck | Alkenes | C-C (sp²) | Pd(OAc)₂, P(o-tol)₃ |

| Buchwald-Hartwig | Amines, Alcohols, Thiols | C-N, C-O, C-S | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |

| Negishi | Organozinc Reagents | C-C | Pd(PPh₃)₄ |

This table presents a hypothetical application of common cross-coupling reactions to the C4-iodo position, based on established methodologies.

The development of novel bond-forming reactions utilizing this substrate would likely focus on leveraging this C-I bond's reactivity. For instance, researchers could explore novel palladium catalysts that operate under milder conditions or exhibit broader functional group tolerance. nih.gov Furthermore, the sequential functionalization of the molecule, first at the C4-iodo position and subsequently at the C2-chloro position, opens avenues for the synthesis of highly complex, multi-substituted pyridine derivatives. rsc.orgresearchgate.net

Regiocontrol and Chemoselectivity in Multi-Substituted Pyridines

The presence of multiple, electronically distinct substituents on the pyridine ring of this compound introduces challenges and opportunities in controlling the regioselectivity and chemoselectivity of its reactions. The directing effects of the existing substituents play a crucial role in determining the outcome of further chemical transformations. pearson.com

The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. quora.com In this compound, the C2 and C4 positions are already substituted.

Regiocontrol in Cross-Coupling Reactions:

As previously mentioned, the differential reactivity of the carbon-halogen bonds provides a powerful tool for regiocontrol in cross-coupling reactions. The C-I bond at the C4 position is the most labile and will react preferentially under standard palladium-catalyzed conditions. acs.org This allows for the selective introduction of a wide range of substituents at this position.

Following the initial reaction at the C4 position, subsequent functionalization of the C2-chloro position can be achieved under more forcing reaction conditions. This sequential approach offers a reliable strategy for the regiocontrolled synthesis of di-substituted pyridine derivatives. The C-F bond at the C3 position is generally the least reactive and would require specialized conditions for activation.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the context of this compound, a key chemoselective challenge would be to perform reactions on one of the halogen substituents without affecting the others. The predictable reactivity trend of the halogens (I > Br > Cl > F) in palladium-catalyzed reactions is the primary determinant of chemoselectivity. baranlab.org

Furthermore, the electronic nature of the substituents influences the reactivity of the pyridine ring. The chloro and fluoro groups are electron-withdrawing via induction, while the methyl group is electron-donating through hyperconjugation. These electronic effects can modulate the reactivity of the different positions on the ring and can be exploited to achieve chemoselective transformations. For instance, the electron-withdrawing nature of the halogens can influence the propensity of the C-X bonds to undergo oxidative addition to a palladium(0) catalyst. nih.gov

Table 2: Predicted Reactivity of Halogen Substituents in this compound

| Position | Substituent | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Directing Effect on Electrophilic Aromatic Substitution | Directing Effect on Nucleophilic Aromatic Substitution |

| C2 | Chloro | Moderate | Meta-directing (deactivating) | Activating (ortho to N) |

| C3 | Fluoro | Low | Ortho, Para-directing (deactivating) | Weakly activating |

| C4 | Iodo | High | Ortho, Para-directing (deactivating) | Activating (para to N) |

| C5 | Methyl | N/A | Ortho, Para-directing (activating) | Deactivating |

This table provides a predicted reactivity and directing effect profile based on general principles of organic chemistry.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The multi-step synthesis of polysubstituted pyridines often involves harsh conditions, stoichiometric reagents, and complex purification procedures. A primary challenge is to develop greener, more atom-economical, and efficient manufacturing processes.

Catalyst Design for Enhanced Selectivity and Mild Conditions

The specific arrangement of chloro, fluoro, iodo, and methyl groups on the pyridine (B92270) ring presents a significant challenge for regioselectivity in further functionalization. Future research will focus on the design of sophisticated catalysts that can differentiate between the various reactive sites. For instance, developing palladium or nickel catalysts with tailored ligands could enable selective cross-coupling reactions at either the C2-Cl or C4-I position, overriding intrinsic reactivity patterns. researchgate.net The goal is to achieve these transformations under mild conditions, reducing energy consumption and minimizing the formation of byproducts. durham.ac.uk

Furthermore, catalysts that can facilitate the direct C-H functionalization at the sole remaining C-H bond (at position 6) of the pyridine ring are highly sought after. nih.gov This would bypass the need for pre-functionalization, significantly shortening synthetic sequences. The design of bifunctional catalysts, perhaps combining a Lewis acid to interact with the pyridine nitrogen and a transition metal center, could be a promising avenue for achieving high meta-selectivity in C-H functionalization. snnu.edu.cnresearchgate.net

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers significant advantages for the synthesis of complex and potentially hazardous intermediates like halogenated pyridines. researchgate.netuc.pt Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and better scalability compared to batch processes. durham.ac.ukresearchgate.net

Future work will likely involve the development of multi-step telescoped flow syntheses for 2-Chloro-3-fluoro-4-iodo-5-methylpyridine and its derivatives. uc.pt This approach, where intermediates are generated and consumed in a continuous stream without isolation, can dramatically reduce waste and operational time. researchgate.net The use of packed-bed reactors with immobilized catalysts or reagents is another area of interest, which would simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process. durham.ac.ukresearchgate.net The synthesis of fluorinated heterocycles, in particular, stands to benefit from the enhanced safety and control offered by flow systems. researchgate.netnih.gov

Exploration of Novel Reactivity Patterns

Beyond improving existing synthetic methods, a significant area of future research lies in discovering and harnessing new ways to chemically modify the this compound scaffold.

Unconventional Functionalization Strategies (e.g., C-H Activation)

Direct C-H activation represents a paradigm shift in organic synthesis, aiming to form C-C or C-heteroatom bonds directly from ubiquitous C-H bonds. rsc.orgmdpi.comnih.gov For an electron-deficient molecule like this compound, C-H activation is particularly challenging. However, advances in transition-metal catalysis (e.g., using rhodium, ruthenium, or iron) are beginning to provide solutions. nih.govnih.govresearchgate.net Research will likely focus on developing catalytic systems that can operate on such deactivated substrates, enabling the introduction of new functional groups at the C6 position. This would provide a powerful tool for late-stage functionalization, allowing for the rapid generation of analogues for biological screening. researchgate.net

Photo- and Electro-Chemical Approaches to Pyridine Functionalization

Photoredox and electrochemical catalysis offer attractive alternatives to traditional thermal methods, often proceeding under much milder conditions and enabling unique bond formations. rsc.orgresearchgate.net These techniques rely on the generation of radical intermediates, which can exhibit reactivity patterns distinct from those in ionic or organometallic pathways. nih.goviciq.org

For this compound, photochemical methods could be explored for C-I bond functionalization or for radical-based C-H functionalization. researchgate.net The generation of pyridinyl radicals via single-electron reduction of the corresponding pyridinium (B92312) salt is an emerging strategy that allows for novel C-C bond formations with distinct regioselectivity compared to classical methods. nih.govresearchgate.net Similarly, electrochemical synthesis can drive challenging oxidation or reduction reactions, potentially enabling new cyclization or coupling reactions involving the pyridine core. rsc.orgresearchgate.netrsc.org

Advanced Computational Modeling for Predictive Synthesis

As the complexity of target molecules increases, trial-and-error approaches to synthesis development become increasingly inefficient. Advanced computational modeling is emerging as an indispensable tool for predicting reactivity and guiding synthetic planning. mit.edu

Future efforts will leverage quantum chemical calculations, such as Density Functional Theory (DFT), and machine learning algorithms to build predictive models for the reactivity of polysubstituted pyridines. mdpi.comnih.gov These models can help chemists to:

Predict the most likely site of reaction for a given set of reagents.

Screen virtual libraries of catalysts and ligands to identify the most promising candidates for achieving a desired selectivity. mit.edu

Understand complex reaction mechanisms, aiding in the optimization of reaction conditions. mdpi.com

Predict key physicochemical properties of novel derivatives, helping to prioritize synthetic targets in drug discovery programs. nih.gov

Machine Learning and AI in Reaction Design

The development of standardized representations for chemical reactions, such as the Reaction InChI (RInChI), is crucial for the effective application of AI, as it provides the consistent data structure that machine learning algorithms require. soton.ac.uk As these tools become more sophisticated, they will play an increasingly vital role in designing synthetic routes to novel derivatives of this compound, optimizing reaction conditions, and predicting potential side products.

More Accurate Prediction of Regioselectivity and Yields

A primary challenge in the chemistry of polyhalogenated pyridines is the accurate prediction of regioselectivity. The pyridine ring in this compound is substituted with four different groups, each exerting distinct electronic and steric effects, making it difficult to anticipate the outcome of reactions such as nucleophilic aromatic substitution or cross-coupling.

Recent advancements combine machine-learned reaction representations with on-the-fly quantum mechanical (QM) descriptors to create highly accurate predictive models. nih.govrsc.orgresearchgate.net This fusion model approach has proven to be fast, generally applicable, and accurate, enabling learning from smaller datasets of just a few hundred examples. nih.govrsc.orgresearchgate.net For general substitution reactions, including aromatic C–H functionalization and aromatic C–X substitution, these models have achieved top-1 accuracies of 89.7% and 96.7%, respectively. nih.govrsc.org Another model, RegioML, which utilizes QM-computed atomic charges, has demonstrated up to 93% accuracy for predicting the regioselectivity of electrophilic aromatic substitution reactions. chemrxiv.org

The application of such models to this compound could provide invaluable insights into its reactivity, guiding chemists to select conditions that favor the formation of a desired regioisomer.

Table 1: Factors Influencing Regioselectivity in Reactions of this compound

| Reactive Site | Reaction Type | Influencing Factors | Predicted Outcome with AI/ML |

| C2-Cl | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling | Activation by ring nitrogen, steric hindrance from methyl group. | High probability of substitution, accurate yield prediction. |

| C3-F | SNAr, C-H Activation | Strong C-F bond, electronic effects of adjacent halogens. | Lower reactivity in SNAr, prediction of conditions for activation. |

| C4-I | Cross-Coupling (e.g., Suzuki, Sonogashira), SNAr | Weaker C-I bond, high polarizability. | Highest reactivity in cross-coupling, prediction of competing SNAr. |

| C6-H | C-H Activation, Lithiation | Acidity influenced by ring nitrogen and halogens. | Prediction of site-selectivity over other positions. |

Expanding the Utility of Polyhalogenated Pyridines

Polyhalogenated pyridines are exceptionally valuable starting materials in a broad spectrum of organic synthesis methods. eurekalert.org Their utility stems from the ability to selectively transform carbon-halogen bonds into other functional groups, providing unique scaffolds for the construction of complex heterocyclic and macrocyclic compounds. eurekalert.org The specific arrangement of halogens in this compound makes it a prime candidate for developing new chemical entities with tailored properties.

Design of New Chemical Tools and Reagents

The pyridine scaffold is a cornerstone in medicinal chemistry, and its polyhalogenated derivatives are crucial building blocks for bioactive molecules, including pharmaceuticals and agrochemicals. nih.govchemimpex.comnih.gov The differential reactivity of the C-I, C-Cl, and C-F bonds in this compound allows for programmed, sequential reactions. This feature is ideal for diversity-oriented synthesis, enabling the rapid generation of compound libraries for screening. nih.gov

Future research will likely focus on leveraging this controlled reactivity to design novel chemical tools. For example, the compound could serve as a precursor to new phosphine-based reagents for performing highly selective halogenations on other complex molecules. nih.gov Furthermore, emerging techniques in "skeletal editing" could potentially be applied to transform the pyridine core itself, for instance by converting a carbon-nitrogen pair into a carbon-carbon pair, thereby opening pathways to entirely new classes of compounds. sciencedaily.comchemeurope.com The design and optimization of these new tools and reagents will be heavily supported by computational chemistry, which can predict molecular properties and interactions. researchgate.net

Table 2: Potential Chemical Tools and Reagents Derived from this compound

| Derived Chemical Tool/Reagent | Synthetic Strategy | Potential Application |

| Regioselective Cross-Coupling Substrate | Selective reaction at C4-I, then C2-Cl | Building block for pharmaceuticals and agrochemicals. nih.govchemimpex.com |

| Fluorinated Bioisostere Precursor | Functionalization at C2 and C4, retaining C3-F | Introduction of fluorine to modulate drug properties. |

| Photochemical Probe | Attachment of a photolabile group via the iodine | Probing biological systems (e.g., protein-ligand interactions). |

| Customized Ligand for Catalysis | Conversion of C-Cl and C-I to phosphine (B1218219) or N-heterocyclic carbene groups | Fine-tuning catalyst performance in organometallic reactions. |

| Skeletal Editing Precursor | Dearomatization-cycloaddition-rearomatization sequence | Access to novel benzene (B151609) or naphthalene-based structures. sciencedaily.comchemeurope.com |

Synthesis of Materials with Unique Chemical Properties

The unique electronic and physical properties of polyhalogenated pyridines make them attractive monomers for the synthesis of advanced materials. Pyridine-containing polymers are already recognized as promising materials for applications ranging from contaminant capture to the self-assembly of block copolymers. rsc.org

The incorporation of this compound into a polymer backbone could bestow a range of desirable characteristics. The high halogen content can enhance thermal stability and flame retardancy, while the polar pyridine ring can influence properties like conductivity and adhesion. Controlled polymerization techniques, such as ring-opening metathesis polymerization (ROMP) of a norbornene-fused derivative, could be employed to create well-defined polymers with high glass transition (Tg) and decomposition (Td) temperatures, suitable for high-temperature applications. rsc.org These novel materials could find applications in fields such as material science for advanced coatings, specialized polymers, and durable components for electronic devices. chemimpex.com

Table 3: Potential Materials and Unique Properties from this compound

| Material Type | Method of Incorporation | Potential Unique Properties | Example Application |

| Flame-Retardant Polymer | As an additive or co-monomer in polymerization | High halogen content imparts self-extinguishing properties. | Casings for electronics, specialty textiles. |

| High-Performance Polymer | Monomer in ROMP or other polymerizations | High thermal stability (Tg, Td), chemical resistance. rsc.org | Aerospace components, high-temperature coatings. |

| Semiconducting Organic Material | Precursor for conjugated systems via cross-coupling | Tunable electronic properties due to halogens and nitrogen. | Organic light-emitting diodes (OLEDs), field-effect transistors. |

| Functional Coating | Incorporated into polymer resins | Improved durability, resistance to environmental factors. chemimpex.com | Protective coatings for metals and plastics. |

Q & A

Q. What are the recommended synthetic strategies for 2-Chloro-3-fluoro-4-iodo-5-methylpyridine, and what challenges arise during halogenation?

Methodological Answer: The compound’s synthesis typically involves sequential halogenation and methylation of a pyridine core. Key steps include:

- Iodine Introduction: Use of iodine monochloride (ICl) or directed ortho-metalation (DoM) strategies to install iodine at the 4-position, leveraging the directing effects of adjacent substituents .

- Fluorination: Electrophilic fluorination via Balz-Schiemann reaction or halogen exchange (e.g., Cl → F using KF in polar aprotic solvents) at the 3-position .

- Methylation: Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura) for methyl group installation at the 5-position .

Challenges:

- Competing reactivity of halogens (e.g., iodine’s propensity for elimination under basic conditions).

- Steric hindrance from the 5-methyl group affecting substitution efficiency.

Q. Table 1: Halogenation Reagents and Yields (Representative Data)

| Position | Halogen | Reagent | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| 4 | I | ICl, CuI | 65–75 | DMF, 80°C, 12 h | |

| 3 | F | Selectfluor® | 50–60 | MeCN, reflux, 6 h |

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with isotopic patterns reflecting Cl (3:1 for ³⁵Cl/³⁷Cl) and I (monoisotopic) .

- HPLC Purity Analysis: Use C18 columns with acetonitrile/water gradients; retention times vary based on substituent polarity .

Key Challenge: Overlapping signals from Cl, F, and I substituents may complicate interpretation. Use 2D NMR (e.g., HSQC) for resolution .

Q. What are the key considerations for regioselective substitution in polyhalogenated pyridines like this compound?

Methodological Answer: Regioselectivity is governed by:

- Electronic Effects: Electron-withdrawing groups (Cl, F) deactivate specific positions. For example, Cl at C-2 directs electrophiles to C-4 via resonance .

- Steric Effects: The 5-methyl group hinders substitution at C-6, favoring reactivity at C-3 or C-4 .

- Directing Group Strategies: Use transient directing groups (e.g., boronates) to override innate selectivity .

Q. Table 2: Substituent Directing Effects

| Substituent | Position | Directing Effect | Reference |

|---|---|---|---|

| Cl | 2 | Ortho/para deactivation | |

| F | 3 | Meta-directing via σ-complex | |

| I | 4 | Weakly deactivating |

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from similar substituent effects in this compound?

Methodological Answer: Contradictions often stem from:

- Isotopic Overlap: Iodine’s quadrupolar broadening masks neighboring proton signals. Use ¹⁹F NMR to isolate fluorine environments (e.g., δ -110 to -120 ppm for C-3 F) .

- Dynamic Effects: Rotameric equilibria in solution may split signals. Conduct variable-temperature NMR (VT-NMR) to freeze conformers .

- Supplementary Techniques: Pair with X-ray crystallography or computational modeling (DFT) to validate assignments .

Q. What methodologies optimize multi-step synthesis of this compound while minimizing side reactions?

Methodological Answer:

- Stepwise Protection: Protect iodine with trimethylsilyl (TMS) groups during fluorination to prevent elimination .

- Catalytic Systems: Use Pd/Cu catalysts for cross-coupling steps (e.g., methyl group installation) to enhance efficiency .

- In Situ Monitoring: Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. Table 3: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C | ↑ 20% | |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | ↑ 15% |

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. For example, iodine’s σ-hole enhances halogen bonding in catalytic systems .

- Machine Learning (ML): Train models on existing pyridine reactivity datasets to predict regioselectivity in cross-coupling reactions .

- MD Simulations: Model solvation effects to predict stability under varying pH or solvent conditions .

Case Study: DFT predicted C-4 iodine’s susceptibility to Suzuki coupling, validated experimentally with 75% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.